Home > Products > Screening Compounds P135420 > 2-Methyl-5-sulfanylpentan-2-ol
2-Methyl-5-sulfanylpentan-2-ol - 142569-67-3

2-Methyl-5-sulfanylpentan-2-ol

Catalog Number: EVT-8678738
CAS Number: 142569-67-3
Molecular Formula: C6H14OS
Molecular Weight: 134.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Methyl-5-sulfanylpentan-2-ol is an organic compound that belongs to the class of thiols, characterized by the presence of a sulfur atom bonded to hydrogen. It is notable for its role in the aroma profile of various foods and beverages, particularly in hops and wine. The compound is recognized for its contribution to the sensory characteristics of these products, influencing flavor and aroma perceptions.

Source

This compound is primarily derived from natural sources such as hops (Humulus lupulus) and certain grape varieties used in winemaking. Its presence in hops is particularly significant as it contributes to the unique flavor profiles of various beer styles. The concentrations of 2-methyl-5-sulfanylpentan-2-ol can vary significantly depending on the hop variety and processing methods applied during production.

Classification

2-Methyl-5-sulfanylpentan-2-ol is classified as a thiol, which is a type of organosulfur compound. Thiols are known for their strong odors and are often associated with various flavors in food and beverages. This compound specifically falls under the category of varietal thiols, which are key contributors to the aromatic complexity in wines and hops.

Synthesis Analysis

Methods

The synthesis of 2-methyl-5-sulfanylpentan-2-ol can be achieved through several chemical pathways, often involving the transformation of simpler organic precursors. Common methods include:

  1. Nucleophilic Substitution Reactions: Utilizing alkyl halides and thiols to form the desired thiol compound.
  2. Reduction Reactions: Employing reducing agents to convert corresponding sulfonyl compounds into thiols.
  3. Biological Synthesis: Some studies suggest that certain yeast strains can produce this compound during fermentation processes, highlighting its natural occurrence.

Technical Details

The synthesis may involve multi-step procedures where controlling reaction conditions such as temperature, pH, and reaction time is crucial for optimizing yield and purity. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to analyze the products and confirm the presence of 2-methyl-5-sulfanylpentan-2-ol.

Molecular Structure Analysis

Structure

The molecular formula for 2-methyl-5-sulfanylpentan-2-ol is C6H14OSC_6H_{14}OS. The structure consists of a five-carbon chain with a methyl group and a hydroxyl group attached to the second carbon, while a sulfanyl group (–SH) is located on the fifth carbon.

Data

Key structural data includes:

  • Molecular Weight: Approximately 134.25 g/mol
  • Boiling Point: Varies depending on purity but generally around 200°C
  • Solubility: Soluble in organic solvents; limited solubility in water.
Chemical Reactions Analysis

Reactions

2-Methyl-5-sulfanylpentan-2-ol participates in various chemical reactions typical for thiols, including:

  1. Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
  2. Nucleophilic Reactions: The sulfhydryl group can act as a nucleophile in reactions with electrophiles, leading to the formation of thioethers or sulfonamides.
  3. Condensation Reactions: Thiols can react with carbonyl compounds to form thioacetals.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity, such as acidic or basic environments.

Mechanism of Action

Process

The mechanism by which 2-methyl-5-sulfanylpentan-2-ol influences flavor profiles involves its interaction with sensory receptors in taste buds and olfactory receptors. Upon consumption, this compound volatilizes and interacts with olfactory receptors, contributing to aroma perception.

Data

Research indicates that even trace amounts can significantly impact sensory evaluations, making it an important compound in flavor chemistry studies.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically a colorless liquid.
  2. Odor: Characteristic strong odor often described as "garlic-like" or "onion-like."
  3. Density: Approximately 0.9 g/cm³.

Chemical Properties

  1. Stability: Generally stable under normal conditions but sensitive to oxidation.
  2. Reactivity: Reacts readily with oxidizing agents and electrophiles.

Relevant analyses often involve determining volatility, stability under various conditions, and reactivity profiles using techniques such as high-performance liquid chromatography (HPLC).

Applications

Scientific Uses

  1. Flavoring Agent: Used in food science to enhance flavors in beverages like beer and wine.
  2. Analytical Chemistry: Employed as a standard in quantification studies involving thiol compounds.
  3. Research Tool: Investigated for its role in biochemistry related to sensory science and food technology.

The significance of 2-methyl-5-sulfanylpentan-2-ol extends beyond mere flavor enhancement; it serves as an important subject for research into flavor chemistry, sensory analysis, and food quality assessment methodologies.

Properties

CAS Number

142569-67-3

Product Name

2-Methyl-5-sulfanylpentan-2-ol

IUPAC Name

2-methyl-5-sulfanylpentan-2-ol

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

InChI

InChI=1S/C6H14OS/c1-6(2,7)4-3-5-8/h7-8H,3-5H2,1-2H3

InChI Key

LAFMRXMLDULLEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCS)O

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